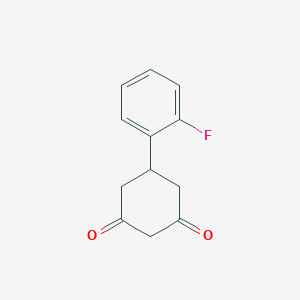

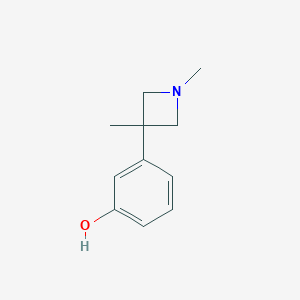

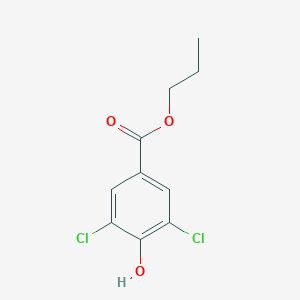

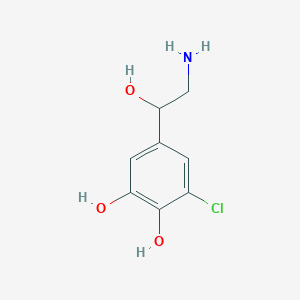

5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diol, also known as Chloramphenicol, is a broad-spectrum antibiotic that has been used in the treatment of a wide range of bacterial infections. It was first discovered in 1947 and has since been widely used in both human and veterinary medicine. In

Mechanism Of Action

5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol works by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of peptide bonds between amino acids, thereby blocking the production of new proteins. This mechanism of action is unique among antibiotics and makes 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol effective against a wide range of bacterial species.

Biochemical And Physiological Effects

5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol has a number of biochemical and physiological effects on the body. It is rapidly absorbed from the gastrointestinal tract and distributed to all tissues, including the brain. It is metabolized in the liver and excreted in the urine. 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol has been shown to have a number of side effects, including bone marrow suppression, which can lead to anemia, thrombocytopenia, and leukopenia. It has also been associated with the development of gray baby syndrome in newborns.

Advantages And Limitations For Lab Experiments

5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol has a number of advantages and limitations when used in laboratory experiments. It is effective against a wide range of bacterial species and is relatively inexpensive. However, its use is limited by its side effects and the development of bacterial resistance. In addition, it is not effective against all bacterial species and may not be suitable for all research applications.

Future Directions

There are a number of future directions for research on 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol. One area of interest is the development of new analogs and derivatives of 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol that may be more effective against resistant bacterial strains. Another area of interest is the use of 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol in combination with other antibiotics to improve its efficacy and reduce the risk of resistance. Finally, there is a need for further research into the mechanisms of 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol resistance and the development of new strategies for preventing and treating bacterial infections.

Synthesis Methods

5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol is synthesized by the reaction of p-nitrophenol with thionyl chloride, followed by reduction of the resulting p-nitrochlorobenzene with sodium borohydride. The resulting p-aminochlorobenzene is then reacted with glyoxylic acid to produce 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol. The synthesis process is complex and requires careful control of reaction conditions to ensure a high yield of the final product.

Scientific Research Applications

5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol has been extensively studied for its antibacterial properties and has been used in a wide range of scientific research applications. It has been used to study the mechanisms of bacterial resistance to antibiotics, as well as to investigate the effects of antibiotics on bacterial growth and metabolism. 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol has also been used in studies of bacterial protein synthesis and has been found to inhibit the formation of peptide bonds in the ribosome.

properties

CAS RN |

103886-94-8 |

|---|---|

Product Name |

5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diol |

Molecular Formula |

C8H10ClNO3 |

Molecular Weight |

203.62 g/mol |

IUPAC Name |

5-(2-amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diol |

InChI |

InChI=1S/C8H10ClNO3/c9-5-1-4(7(12)3-10)2-6(11)8(5)13/h1-2,7,11-13H,3,10H2 |

InChI Key |

DXVOBVFYDMLBMQ-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1O)O)Cl)C(CN)O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Cl)C(CN)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)